![molecular formula C17H25N3O2 B5738392 4-{[4-(2,3-dimethylphenyl)-1-piperazinyl]carbonyl}morpholine](/img/structure/B5738392.png)
4-{[4-(2,3-dimethylphenyl)-1-piperazinyl]carbonyl}morpholine
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Overview
Description
The compound “4-{[4-(2,3-dimethylphenyl)-1-piperazinyl]carbonyl}morpholine” is a complex organic molecule. It contains a morpholine ring, which is a six-membered ring containing four carbon atoms, one oxygen atom, and one nitrogen atom . Attached to this ring is a carbonyl group (C=O), which is connected to a piperazine ring. This piperazine ring is further substituted with a 2,3-dimethylphenyl group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The morpholine and piperazine rings would provide a level of rigidity to the structure, while the carbonyl group and the 2,3-dimethylphenyl group could potentially participate in various interactions depending on the environment .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, we can infer some potential reactivity based on the functional groups present. The carbonyl group is typically quite reactive and can undergo a variety of reactions, including nucleophilic addition and reduction . The morpholine and piperazine rings could potentially be involved in substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure. The presence of multiple nitrogen atoms could potentially make the compound a base. The carbonyl group could potentially allow for hydrogen bonding .Scientific Research Applications
- Examples : Studies have explored its effects on specific cancer cell lines, such as breast cancer or leukemia .
Anticancer Properties
Antimicrobial Activity
Anti-Inflammatory and Analgesic Effects
Mechanism of Action
Future Directions
properties
IUPAC Name |
[4-(2,3-dimethylphenyl)piperazin-1-yl]-morpholin-4-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O2/c1-14-4-3-5-16(15(14)2)18-6-8-19(9-7-18)17(21)20-10-12-22-13-11-20/h3-5H,6-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCHIBSZBHRTYPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)N3CCOCC3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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